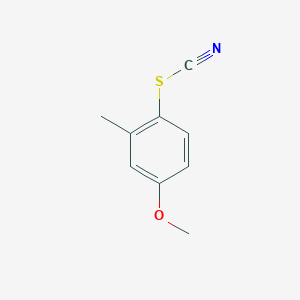
4-Methoxy-2-methyl-1-thiocyanatobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2-methyl-1-thiocyanatobenzene is an organic compound with the molecular formula C9H9NOS It is a derivative of benzene, where the benzene ring is substituted with a methoxy group (-OCH3), a methyl group (-CH3), and a thiocyanate group (-SCN)
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methyl-1-thiocyanatobenzene typically involves the thiocyanation of 4-methoxy-2-methylbenzene. One common method is the electrophilic aromatic substitution reaction, where 4-methoxy-2-methylbenzene is treated with thiocyanogen (SCN2) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiocyanate group is converted to other sulfur-containing functional groups such as sulfonates or sulfoxides.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles such as halides or hydroxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI) in polar solvents.
Major Products:
Oxidation: Sulfonates, sulfoxides.
Reduction: Amines, thiols.
Substitution: Halides, hydroxides.
科学研究应用
4-Methoxy-2-methyl-1-thiocyanatobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing sulfur.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 4-Methoxy-2-methyl-1-thiocyanatobenzene involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
相似化合物的比较
4-Methoxy-2-methylbenzenamine: Similar structure but with an amine group instead of a thiocyanate group.
4-Methoxy-2-methylbenzenesulfonate: Contains a sulfonate group instead of a thiocyanate group.
4-Methoxy-2-methylbenzenethiol: Contains a thiol group instead of a thiocyanate group.
Uniqueness: 4-Methoxy-2-methyl-1-thiocyanatobenzene is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C9H9NOS |
|---|---|
分子量 |
179.24 g/mol |
IUPAC 名称 |
(4-methoxy-2-methylphenyl) thiocyanate |
InChI |
InChI=1S/C9H9NOS/c1-7-5-8(11-2)3-4-9(7)12-6-10/h3-5H,1-2H3 |
InChI 键 |
NTZDVYSWHXZRNI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OC)SC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


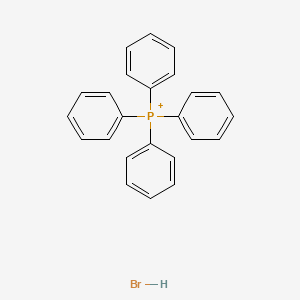
![Bicyclo[2.2.1]heptane-2,6-diol](/img/structure/B12828313.png)
![4-Methoxypyrazolo[1,5-a]pyridine-3-carbohydrazide](/img/structure/B12828321.png)

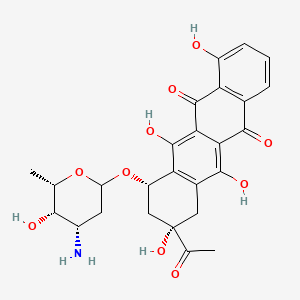

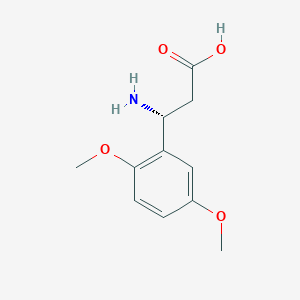
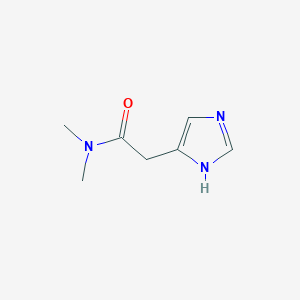
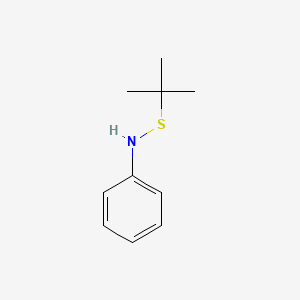

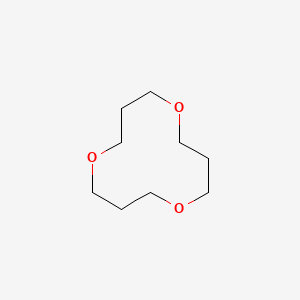
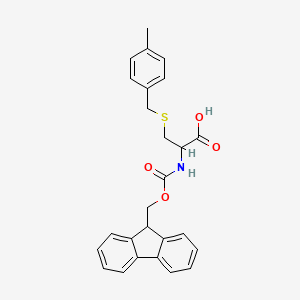
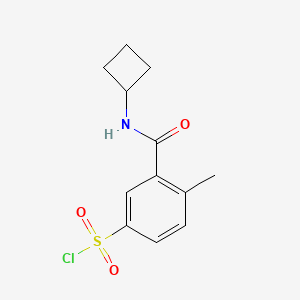
![8-Bromo-1-chlorodibenzo[b,d]thiophene](/img/structure/B12828385.png)
